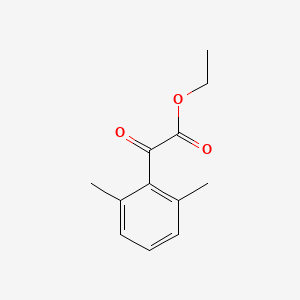

Ethyl 2,6-dimethylbenzoylformate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(2,6-dimethylphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-4-15-12(14)11(13)10-8(2)6-5-7-9(10)3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORNSGMLNZETAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=CC=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641290 | |

| Record name | Ethyl (2,6-dimethylphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698392-47-1 | |

| Record name | Ethyl (2,6-dimethylphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2,6-dimethylbenzoylformate

CAS Number: 698392-47-1

Introduction: The Strategic Value of a Versatile Ketoester in Synthetic Chemistry

Ethyl 2,6-dimethylbenzoylformate is a specialized α-ketoester that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its unique structural arrangement, featuring a reactive α-ketoester moiety flanked by two methyl groups on the aromatic ring, imparts distinct chemical properties that are highly valuable to researchers and scientists, particularly within the realm of drug discovery and development. The steric hindrance provided by the ortho-methyl groups can influence the regioselectivity of reactions at the carbonyl centers, offering a level of control that is often sought after in the synthesis of intricate molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its practical utility in the laboratory.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 698392-47-1 | [1] |

| Molecular Formula | C₁₂H₁₄O₃ | [2] |

| Molecular Weight | 206.24 g/mol | [2] |

| Appearance | Not explicitly stated, likely a liquid | |

| Storage Conditions | 2-8°C, under inert gas | [2] |

Predicted Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show a quartet around 4.4 ppm (2H) and a triplet around 1.4 ppm (3H) corresponding to the ethyl ester group. The aromatic region would likely display a triplet and a doublet for the protons on the dimethylphenyl ring. The two methyl groups on the ring would appear as a singlet around 2.3-2.5 ppm (6H).

-

¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum would feature signals for the two carbonyl carbons (keto and ester) in the range of 160-195 ppm. The aromatic carbons would appear between 125-140 ppm. The ethyl group carbons would be observed around 62 ppm (-OCH₂-) and 14 ppm (-CH₃). The methyl groups on the aromatic ring would have a characteristic signal around 20 ppm.

-

Mass Spectrometry (EI): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 206. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the carbonyl group (CO, m/z = 28).

Synthesis of this compound: A Practical Approach

The most logical and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with a suitable acylating agent like ethyl oxalyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.

Core Synthesis Pathway: Friedel-Crafts Acylation

The reaction proceeds via the formation of an acylium ion intermediate, which then attacks the electron-rich aromatic ring of 1,3-dimethylbenzene. The presence of two electron-donating methyl groups on the aromatic ring activates it towards electrophilic substitution.

Sources

"Ethyl 2,6-dimethylbenzoylformate" molecular weight

An In-depth Technical Guide to Ethyl 2,6-dimethylbenzoylformate: Synthesis, Characterization, and Applications in Drug Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. With a molecular weight of 206.24 g/mol and the chemical formula C₁₂H₁₄O₃, this α-keto ester is a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] This document will detail its physicochemical properties, a robust synthetic protocol, methods for its analytical characterization, and the strategic importance of its functional groups in the field of drug discovery.

Physicochemical and Structural Properties

This compound is a substituted aromatic α-keto ester. The presence of the ketone and ester functionalities proximate to the sterically hindered dimethylated benzene ring dictates its reactivity and utility.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Weight | 206.24 g/mol | [2] |

| Molecular Formula | C₁₂H₁₄O₃ | [2][3] |

| CAS Number | 698392-47-1 | [3] |

| Boiling Point | 141.4 °C (Predicted) | [3] |

| Appearance | Expected to be a liquid or low-melting solid | N/A |

| Storage | 2-8°C, under inert gas | [2] |

Molecular Structure Visualization

The structure of this compound, featuring a central benzene ring substituted with two methyl groups, an ethyl formate group, and a ketone, is crucial for its chemical behavior.

Caption: Molecular structure of this compound.

Synthesis Protocol: Friedel-Crafts Acylation

The most direct and industrially scalable synthesis of this compound is via the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene).[4] This electrophilic aromatic substitution reaction utilizes ethyl oxalyl chloride as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][5]

The causality behind this choice of reaction is twofold:

-

Reactivity: The electron-donating nature of the two methyl groups on the m-xylene ring activates it towards electrophilic attack, facilitating the acylation process.

-

Regioselectivity: Acylation is directed to the ortho and para positions relative to the methyl groups. In m-xylene, the 2- and 4- positions are the most activated and sterically accessible for the incoming electrophile.

Experimental Workflow: Step-by-Step

Materials:

-

1,3-Dimethylbenzene (m-xylene)

-

Ethyl oxalyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1M HCl)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.

-

Cooling: Cool the suspension to 0°C in an ice bath.

-

Reagent Addition: Add 1,3-dimethylbenzene (1.0 equivalent) to the cooled suspension. Subsequently, add ethyl oxalyl chloride (1.0 equivalent) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1M HCl to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization and Validation

To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis (Expected Results)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the two distinct methyl groups on the benzene ring, and the ethyl ester group (a quartet for the -CH₂- and a triplet for the -CH₃).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR will display signals for the aromatic carbons, the methyl carbons, the two carbonyl carbons (ketone and ester), and the carbons of the ethyl group.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities (typically in the range of 1680-1750 cm⁻¹), as well as C-H stretches of the aromatic and aliphatic groups.[6]

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at m/z = 206.24. Fragmentation patterns would likely show losses corresponding to the ethyl and carbonyl groups.

Chromatographic Purity Assessment

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the purified product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

-

Separation: Use a suitable capillary column (e.g., a non-polar DB-5ms) with a temperature gradient program to separate the components of the sample.

-

Detection: The separated components are detected by a mass spectrometer, which provides both retention time data (for purity assessment) and mass spectra (for identity confirmation).

-

Data Analysis: The purity is determined by the relative area of the product peak in the chromatogram. The mass spectrum of the main peak should match the expected fragmentation pattern for this compound.

This self-validating system confirms both the purity and identity of the synthesized compound in a single analysis.

Role and Application in Drug Development

The significance of this compound in drug development stems from the versatile reactivity of its α-keto ester moiety.[1] This functional group is a "privileged" structure in medicinal chemistry, serving as a precursor to other critical functionalities.[7][8]

-

Precursor to α-Hydroxy and α-Amino Acids: The ketone can be selectively reduced to form an α-hydroxy ester, or reductively aminated to produce an α-amino ester. These are fundamental building blocks for a vast array of biologically active molecules.[7][9]

-

Synthesis of Heterocycles: The two adjacent carbonyl groups provide a reactive handle for condensation and cyclization reactions with binucleophilic reagents (e.g., hydrazines, ureas) to construct various heterocyclic scaffolds, which are prevalent in many drug classes.[1]

-

Bioisosteric Mimicry: The α-keto ester can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties.[8]

The 2,6-dimethyl substitution pattern provides steric hindrance around the reactive center, which can be strategically employed to influence the molecule's conformation, metabolic stability, and interaction with biological targets.

Caption: Synthetic utility of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and the reagents for its synthesis.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.[10]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors.[11] Wash hands thoroughly after handling.[11][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[10][11][12]

Conclusion

This compound is a strategically important chemical intermediate with a molecular weight of 206.24 g/mol . Its synthesis via Friedel-Crafts acylation is a robust and scalable method. The true value of this compound for researchers and drug development professionals lies in the synthetic versatility of its α-keto ester functionality, which provides access to a wide range of more complex and potentially bioactive molecules. A thorough understanding of its synthesis, characterization, and chemical properties is essential for its effective application in modern organic and medicinal chemistry.

References

-

MySkinRecipes. this compound.[Link]

-

United States Environmental Protection Agency. An analytical method for the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide in water.[Link]

-

National Institutes of Health. Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate.[Link]

-

Chemguide. Friedel-Crafts acylation of benzene.[Link]

-

ChemSigma. this compound.[Link]

-

ResearchGate. Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis.[Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.[Link]

-

MySkinRecipes. this compound Product Description.[Link]

-

ACS Publications. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities.[Link]

-

PubMed. Application of liquid chromatography-nuclear magnetic resonance spectroscopy for the identification of ethyldimethylpyrazine, a food flavouring agent.[Link]

-

J-STAGE. Friedel-Crafts Reaction of Ethyl Dichloro(ethoxy)acetate and Methyl Dichloro(methoxy)acetate with Arenes.[Link]

-

MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters.[Link]

-

ResearchGate. Conformational analysis, tautomerization, IR, Raman, and NMR studies of ethyl benzoylacetate.[Link]

-

Organic Chemistry Portal. Synthesis of α-keto carboxylic acids, esters and amides.[Link]

-

LookChem. MSDS of Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate.[Link]

-

ACS Omega. Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate.[Link]

-

PubMed. Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate.[Link]

- Google Patents.Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.

Sources

- 1. This compound [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. file1.lookchem.com [file1.lookchem.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.de [fishersci.de]

"Ethyl 2,6-dimethylbenzoylformate" chemical properties

An In-depth Technical Guide to Ethyl 2,6-dimethylbenzoylformate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No. 698392-47-1) is an α-ketoester possessing a sterically hindered aromatic core. This structural feature is of significant interest in synthetic chemistry, imparting unique reactivity and making it a valuable building block for complex molecular architectures. Its bifunctional nature, containing both a reactive ketone and an ester group, allows for a variety of chemical transformations. This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol, and its applications, particularly as a key intermediate in the development of pharmaceuticals and functional materials.[1][2] The insights herein are designed to equip researchers with the technical knowledge required to effectively utilize this versatile reagent in their discovery and development workflows.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are foundational to its successful application in research. This compound is characterized by the following identifiers and properties.

Structure and Identifiers

The molecular structure features a central benzene ring substituted with two methyl groups at the 2 and 6 positions, and a glyoxylic acid ethyl ester (benzoylformate) group at the 1 position. The steric hindrance provided by the ortho-methyl groups significantly influences the reactivity of the adjacent carbonyl group.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

While comprehensive experimental data is not widely published, information from safety data sheets and chemical suppliers allows for the compilation of the following table. Researchers should verify these properties experimentally.

| Property | Value | Source(s) |

| CAS Number | 698392-47-1 | [3] |

| Molecular Formula | C₁₂H₁₄O₃ | [3] |

| Molecular Weight | 206.24 g/mol | [3] |

| Appearance | Solid | [3] |

| Boiling Point | 141.4 °C (Note: Likely at reduced pressure) | |

| Melting Point | Data not available in published literature | |

| Solubility | Data not available in published literature | |

| SMILES | O=C(C(C1=C(C)C=CC=C1C)=O)OCC |

Spectroscopic and Analytical Characterization

Definitive structural confirmation relies on spectroscopic analysis. Although peer-reviewed, published spectra for this specific compound are scarce, the expected spectral characteristics can be predicted based on its structure. These predictions serve as a valuable reference for researchers confirming the identity of synthesized material.

Predicted ¹H and ¹³C NMR Data

-

¹H NMR (predicted, CDCl₃, 400 MHz):

-

δ 7.20-7.40 (m, 3H): Aromatic protons of the benzene ring.

-

δ 4.40 (q, J = 7.1 Hz, 2H): Methylene protons (-OCH₂ CH₃) of the ethyl ester group.

-

δ 2.35 (s, 6H): Protons of the two methyl groups (-CH₃ ) on the aromatic ring.

-

δ 1.40 (t, J = 7.1 Hz, 3H): Methyl protons (-OCH₂CH₃ ) of the ethyl ester group.

-

-

¹³C NMR (predicted, CDCl₃, 100 MHz):

-

δ 188.0: Ketone carbonyl carbon (C =O).

-

δ 164.0: Ester carbonyl carbon (C =O).

-

δ 138.0: Aromatic carbons attached to methyl groups.

-

δ 132.0 - 128.0: Aromatic CH carbons.

-

δ 62.5: Methylene carbon (-OCH₂ CH₃).

-

δ 20.0: Aromatic methyl carbons (-CH₃ ).

-

δ 14.0: Ethyl methyl carbon (-OCH₂CH₃ ).

-

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for its key functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~1735 | Ester C=O | Stretch |

| ~1690 | Ketone C=O | Stretch |

| ~3050 | Aromatic C-H | Stretch |

| ~2980 | Aliphatic C-H | Stretch |

| ~1600, ~1470 | Aromatic C=C | Stretch |

| ~1250 | C-O | Stretch |

Synthesis Protocol

The synthesis of this compound can be effectively achieved via the acylation of a 2,6-dimethylphenyl organometallic species with an appropriate electrophile like ethyl chlorooxoacetate. The use of an organocuprate intermediate is often preferred to ensure efficient reaction with the acid chloride functionality.

Synthesis via Organocuprate Acylation

This protocol is based on established methods for the synthesis of α-ketoesters from organometallic reagents.

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

-

2,6-Dimethylchlorobenzene

-

Lithium metal (with ~1-2% sodium)

-

Anhydrous diethyl ether

-

Anhydrous Tetrahydrofuran (THF)

-

Copper(I) cyanide (CuCN)

-

Ethyl chlorooxoacetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Preparation of 2,6-Dimethylphenyllithium: To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add lithium metal. Add a solution of 2,6-dimethylchlorobenzene in anhydrous diethyl ether dropwise. Stir the reaction mixture at room temperature until the lithium metal is consumed (typically 4-6 hours). The concentration of the resulting aryllithium solution can be determined by titration.

-

Formation of the Organocuprate: In a separate flame-dried flask under an inert atmosphere, suspend Copper(I) cyanide in anhydrous THF and cool the mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add the prepared 2,6-dimethylphenyllithium solution to the CuCN suspension. Allow the mixture to slowly warm to approximately -25 °C over 30 minutes to ensure complete formation of the lithium dimethylphenylcyanocuprate.

-

Acylation Reaction: Cool the cuprate solution back down to -78 °C. Add a solution of ethyl chlorooxoacetate in anhydrous THF dropwise to the reaction mixture. Stir the reaction at -78 °C for 2-3 hours.

-

Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

Chemical Reactivity and Applications

The primary utility of this compound lies in its role as a versatile synthetic intermediate.[1][2] The presence of two adjacent carbonyl groups provides a platform for a variety of condensation and cyclization reactions, making it a valuable precursor for heterocyclic compounds, many of which are scaffolds for pharmacologically active molecules.[2]

Key Applications

-

Pharmaceutical Synthesis: It serves as a building block for active ingredients in analgesic and anti-inflammatory drugs.[1]

-

Agrochemicals: Used in the development of new crop protection agents.[1]

-

Heterocycle Synthesis: The 1,2-dicarbonyl moiety is an ideal electrophile for reactions with binucleophiles (e.g., diamines, hydrazines) to construct various heterocyclic rings.[2]

-

Dyes and Functional Materials: Employed in the synthesis of specialized dyes and materials where aromatic ketone derivatives are required.[1]

Representative Reaction: Synthesis of a Benzodiazepine Derivative

A classic application of α-ketoesters is in the synthesis of benzodiazepines, a class of compounds with significant therapeutic applications. The following scheme illustrates the plausible condensation of this compound with o-phenylenediamine to form a 1,5-benzodiazepine-2-one derivative.

Caption: Plausible reaction scheme for the synthesis of a benzodiazepine derivative.

Causality of the Reaction: In this proposed reaction, one amine of the o-phenylenediamine attacks the highly electrophilic α-keto carbonyl group. The resulting intermediate then undergoes an intramolecular cyclization where the second amine attacks the ester carbonyl, displacing ethanol and forming the stable seven-membered heterocyclic ring after dehydration. The choice of a protic acid catalyst like acetic acid facilitates both the initial imine formation and the final dehydration step.

Safety and Handling

As a laboratory chemical, proper handling procedures must be followed to ensure safety.

-

Hazard Classifications:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[3]

Conclusion

This compound is a specialized chemical intermediate with significant potential in synthetic organic chemistry. Its unique sterically hindered structure and dual carbonyl functionality make it an attractive starting material for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides the foundational knowledge for its synthesis, characterization, and application, empowering researchers to leverage its synthetic utility in their work.

References

-

MySkinRecipes. This compound. [Link]

-

Angene Chemical. (2026-01-16). Safety Data Sheet: this compound. [Link]

-

MySkinRecipes. This compound Product Description. [Link]

Sources

A Technical Guide to the Synthesis of Ethyl 2,6-Dimethylbenzoylformate: Pathways and Methodologies

Abstract: This technical guide provides an in-depth exploration of viable synthetic pathways for Ethyl 2,6-dimethylbenzoylformate, a compound of interest in fine chemical and pharmaceutical intermediate synthesis. While direct, single-pot syntheses are not extensively documented in peer-reviewed literature, this paper constructs a robust and logical synthetic approach based on well-established, fundamental organic chemistry principles. We will detail a primary two-step pathway involving a Friedel-Crafts acylation followed by esterification. The discussion emphasizes the mechanistic rationale behind procedural choices, offers detailed experimental protocols, and presents a comparative analysis of potential strategic variations. This document is intended for researchers, chemists, and drug development professionals seeking a practical, scientifically-grounded framework for the synthesis of substituted benzoylformate esters.

Introduction and Strategic Overview

This compound belongs to the α-keto ester class of compounds, which are valuable precursors in organic synthesis due to the versatile reactivity of their adjacent carbonyl groups. They serve as key building blocks for various heterocyclic compounds and complex molecular architectures. The specific substitution pattern of a 2,6-dimethylphenyl group introduces steric hindrance that can influence reactivity and selectivity in subsequent transformations.

The synthesis of this target molecule is most logically approached via the formation of a key intermediate, 2,6-dimethylbenzoyl chloride, followed by its conversion to the corresponding ethyl ester. This strategy is predicated on the reliability and high yields associated with foundational reactions like the Friedel-Crafts acylation and classical esterification.

Logical Synthesis Workflow

The proposed synthetic strategy is broken down into two core stages, designed for efficiency and high conversion rates.

Caption: Proposed two-step synthesis workflow for this compound.

Pathway I: Friedel-Crafts Acylation of m-Xylene

The foundational step in this synthesis is the acylation of 1,3-dimethylbenzene (m-xylene) to generate the 2,6-dimethylbenzoylformyl framework. The Friedel-Crafts acylation is the premier choice for this transformation, offering a direct method for forming a new carbon-carbon bond between an aromatic ring and an acyl group.

Mechanistic Considerations

The reaction proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid, typically aluminum chloride (AlCl₃), activates the oxalyl chloride by coordinating to a carbonyl oxygen, which polarizes the carbon-chlorine bond. This generates a highly electrophilic acylium ion or a reactive acyl chloride-Lewis acid complex. The electron-rich m-xylene ring then acts as a nucleophile, attacking the electrophilic carbon. The two methyl groups on the m-xylene ring are ortho-, para-directing activators. The attack occurs at the C4 position (para to one methyl and ortho to the other), which is sterically accessible. However, to obtain the desired 2,6-disubstitution, the reaction must occur at the C2 position, which is sterically hindered by the two adjacent methyl groups. This steric hindrance is a key challenge. To favor the formation of the 2,6-isomer, precise control of reaction conditions, such as low temperatures, is often necessary. Subsequent loss of a proton restores aromaticity and releases the Lewis acid catalyst.

Caption: Mechanism of the Friedel-Crafts acylation of m-xylene with oxalyl chloride.

Experimental Protocol: Synthesis of 2,6-Dimethylbenzoyl Chloride

This protocol is adapted from standard procedures for Friedel-Crafts acylation.

Materials:

-

1,3-Dimethylbenzene (m-xylene), anhydrous

-

Oxalyl chloride

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, addition funnel, condenser, magnetic stirrer

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

-

Addition of m-Xylene: Add m-xylene (1.0 equivalent) to the cooled suspension with stirring.

-

Slow Addition of Acylating Agent: Add oxalyl chloride (1.05 equivalents) dropwise via the addition funnel over a period of 60-90 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous gas evolution (CO and HCl) will be observed.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.

-

Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude 2,6-dimethylbenzoyl chloride can be purified by vacuum distillation to yield a clear liquid.

Pathway II: Esterification to this compound

With the acyl chloride intermediate in hand, the final step is a nucleophilic acyl substitution reaction with ethanol. This is a straightforward and typically high-yielding esterification process.

Mechanistic Considerations

The carbon atom of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl oxygen and the chlorine atom. The oxygen atom of ethanol acts as a nucleophile, attacking this electrophilic carbon. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion, which is an excellent leaving group. A weak base, such as pyridine or triethylamine, is often included to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,6-Dimethylbenzoyl chloride (from Step 1)

-

Ethanol, anhydrous (2.0 equivalents)

-

Pyridine or Triethylamine (1.2 equivalents)

-

Diethyl ether or DCM, anhydrous

-

Saturated ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 2,6-dimethylbenzoyl chloride (1.0 equivalent) in anhydrous diethyl ether.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: Slowly add the anhydrous ethanol (2.0 equivalents), followed by the dropwise addition of pyridine (1.2 equivalents). A precipitate (pyridinium hydrochloride) may form.

-

Reaction: Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous layer with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with saturated NH₄Cl solution, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to afford pure this compound.

Data Summary and Pathway Comparison

The proposed two-step pathway offers a reliable method for the synthesis of this compound. Below is a table summarizing the expected outcomes and key parameters for each step.

| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Esterification |

| Reaction Type | Electrophilic Aromatic Subst. | Nucleophilic Acyl Substitution |

| Key Reagents | m-Xylene, Oxalyl Chloride, AlCl₃ | 2,6-Dimethylbenzoyl Chloride, EtOH |

| Typical Solvents | Dichloromethane (DCM) | Diethyl Ether, DCM |

| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. |

| Anticipated Yield | 60-80% (isomer dependent) | >90% |

| Purification Method | Vacuum Distillation | Column Chromatography/Distillation |

| Key Challenge | Controlling regioselectivity | Anhydrous conditions required |

Conclusion

This guide outlines a logical and robust synthetic strategy for this compound, proceeding through a 2,6-dimethylbenzoyl chloride intermediate. By leveraging the well-understood mechanisms of Friedel-Crafts acylation and nucleophilic acyl substitution, this pathway provides a clear and reproducible framework for laboratory-scale synthesis. The provided protocols emphasize control over reaction conditions and include standard purification techniques to ensure high purity of the final product. This foundational approach can be further optimized by screening different Lewis acids or reaction conditions to potentially improve the yield and regioselectivity of the initial acylation step.

References

-

Title: Friedel-Crafts Acylation Reactions. Source: Organic Chemistry, 5th Ed. (Paula Yurkanis Bruice) URL: [Link]

-

Title: Nucleophilic Acyl Substitution. Source: LibreTexts Chemistry URL: [Link]

-

Title: The Friedel-Crafts Acylation. Source: MasterOrganicChemistry URL: [Link]

-

Title: Esterification of Carboxylic Acids. Source: Chemistry LibreTexts URL: [Link]

An In-depth Technical Guide to Ethyl 2-oxo-2-(2,6-dimethylphenyl)acetate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 2-oxo-2-(2,6-dimethylphenyl)acetate, a valuable keto ester intermediate in organic synthesis. The document details its chemical identity, a plausible and detailed synthetic route, characterization methods, and potential applications in pharmaceutical and materials science research, grounded in established chemical principles and supported by authoritative references.

Compound Identification and Structural Elucidation

The compound commonly known as "Ethyl 2,6-dimethylbenzoylformate" is more formally named according to IUPAC nomenclature.

1.1. IUPAC Name and Synonyms

-

IUPAC Name: Ethyl 2-oxo-2-(2,6-dimethylphenyl)acetate

-

Common Name: this compound

-

CAS Number: 698392-47-1[1]

-

Molecular Formula: C₁₂H₁₄O₃[1]

-

Molecular Weight: 206.24 g/mol [1]

1.2. Chemical Structure

The molecular structure consists of a 2,6-dimethylphenyl group attached to an ethyl keto-ester moiety. The ortho-methyl groups on the benzene ring introduce significant steric hindrance, which influences the reactivity of the adjacent carbonyl group.

-

SMILES: O=C(C(C1=C(C)C=CC=C1C)=O)OCC[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₃ | |

| Molecular Weight | 206.24 g/mol | |

| Appearance | Predicted: Colorless to light yellow liquid | Inferred from Ethyl benzoylformate[2] |

| Storage | Inert atmosphere, room temperature |

Synthesis Pathway: Friedel-Crafts Acylation

A robust and industrially scalable method for the synthesis of aryl keto esters is the Friedel-Crafts acylation.[1][3][4][5] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst. For the synthesis of Ethyl 2-oxo-2-(2,6-dimethylphenyl)acetate, 1,3-dimethylbenzene (m-xylene) serves as the aromatic substrate and ethyl chlorooxoacetate (ethyl oxalyl chloride) as the acylating agent.

2.1. Reaction Principle

The reaction proceeds via the formation of an acylium ion intermediate from ethyl chlorooxoacetate and a Lewis acid, typically aluminum chloride (AlCl₃). This highly electrophilic species is then attacked by the electron-rich 1,3-dimethylbenzene ring to form the desired product. The methyl groups on the benzene ring are ortho-, para-directing; however, acylation at the 4-position is favored due to reduced steric hindrance compared to the 2-position.

2.2. Experimental Protocol

Disclaimer: This is a generalized protocol based on established Friedel-Crafts acylation procedures and should be adapted and optimized for specific laboratory conditions.

Materials:

-

1,3-Dimethylbenzene (m-xylene), anhydrous

-

Ethyl chlorooxoacetate

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.

-

Formation of the Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add ethyl chlorooxoacetate (1.0 equivalent) dropwise to the suspension with vigorous stirring.

-

Acylation: To the resulting mixture, add 1,3-dimethylbenzene (1.2 equivalents) dropwise via the addition funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up: Cool the reaction mixture to 0 °C and slowly quench by the addition of crushed ice, followed by dilute hydrochloric acid. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

2.3. Synthesis Workflow Diagram

Caption: Friedel-Crafts acylation workflow for the synthesis of Ethyl 2-oxo-2-(2,6-dimethylphenyl)acetate.

Spectroscopic Characterization (Predicted)

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the ethyl group, the aromatic protons, and the methyl groups on the benzene ring.

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | m | 3H | Aromatic protons |

| ~4.45 | q | 2H | -OCH₂CH₃ |

| ~2.35 | s | 6H | Ar-CH₃ |

| ~1.42 | t | 3H | -OCH₂CH₃ |

3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the two carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the ethyl and methyl groups.

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~188 | C=O (keto) |

| ~163 | C=O (ester) |

| ~138 | Quaternary Ar-C |

| ~130-134 | Aromatic CH |

| ~128 | Aromatic CH |

| ~62 | -OCH₂CH₃ |

| ~20 | Ar-CH₃ |

| ~14 | -OCH₂CH₃ |

3.3. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands corresponding to the two carbonyl groups.

Table 4: Predicted IR Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~1730 | C=O stretch (ester) |

| ~1680 | C=O stretch (keto) |

| ~1600, 1480 | C=C stretch (aromatic) |

| ~1250-1100 | C-O stretch |

3.4. Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

-

Expected M⁺: m/z = 206.09

-

Key Fragments: Loss of the ethoxy group (-OC₂H₅, m/z = 45) and the ethyl group (-C₂H₅, m/z = 29).

Applications in Research and Development

Ethyl 2-oxo-2-(2,6-dimethylphenyl)acetate, as an α-keto ester, is a versatile intermediate in organic synthesis with significant potential in drug discovery and materials science.[7]

4.1. Pharmaceutical Intermediate

Α-keto esters are valuable precursors for the synthesis of α-amino acids, α-hydroxy acids, and various heterocyclic compounds that are core scaffolds in many pharmaceuticals.[8] The 2,6-dimethylphenyl moiety can impart specific steric and electronic properties to a target molecule, potentially influencing its biological activity and pharmacokinetic profile. It can serve as a building block in the development of:

-

Analgesic and Anti-inflammatory Drugs: The structural motif is found in some non-steroidal anti-inflammatory drugs (NSAIDs).[9]

-

Enzyme Inhibitors: The keto-ester functionality can mimic natural substrates and interact with the active sites of enzymes.

4.2. Agrochemical Synthesis

Similar to its applications in pharmaceuticals, this compound can be used as a starting material for the synthesis of novel pesticides and herbicides. The specific substitution pattern on the aromatic ring can be tailored to achieve desired activity and selectivity.[9]

4.3. Materials Science

Aromatic ketones are known to be useful in the development of dyes and functional materials.[9] The reactivity of the carbonyl groups allows for further chemical modifications to produce polymers and other advanced materials with specific optical or electronic properties.

4.4. Logical Relationship Diagram of Applications

Caption: Potential applications derived from the core structure of Ethyl 2-oxo-2-(2,6-dimethylphenyl)acetate.

Safety and Handling

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

-

Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364.[1]

-

Handling: Handle in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Store in a tightly sealed container under an inert atmosphere.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

ACS Publications. (2020). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl benzoylformate. Retrieved from [Link]

-

ScienceDaily. (2024). Chemists unlock the potential of ketone and ester molecules, paving the way for greener and more efficient drug development. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. Ethyl benzoylformate | C10H10O3 | CID 15349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. Ethyl benzoylformate(1603-79-8) 1H NMR [m.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. sciencedaily.com [sciencedaily.com]

- 9. scispace.com [scispace.com]

"Ethyl 2,6-dimethylbenzoylformate" solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Ethyl 2,6-dimethylbenzoylformate in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

This compound is a chemical intermediate of significant interest, primarily utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its role as a building block for analgesic and anti-inflammatory drugs, as well as in the development of dyes and functional materials, underscores the importance of understanding its fundamental physicochemical properties.[1] Among these properties, solubility is paramount. A comprehensive grasp of the solubility of this compound in various organic solvents is critical for researchers, scientists, and drug development professionals. It informs crucial decisions in process development, including reaction solvent selection, purification strategies like crystallization, and the formulation of the final product.

This technical guide provides a deep dive into the solubility of this compound. It moves beyond a simple listing of solvents to offer a foundational understanding of the principles governing its solubility. We will explore the theoretical underpinnings, provide a detailed, self-validating experimental protocol for solubility determination, and present a framework for interpreting the resulting data. This guide is designed to empower the reader with the expertise to not only understand but also to practically determine and apply solubility data in a laboratory setting.

I. Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[2][3] This means that substances with similar intermolecular forces and polarity tend to be miscible.[2][3] For this compound, an ester, its molecular structure dictates its solubility profile. Esters are generally characterized as polar molecules, but their solubility in water is limited and decreases with increasing chain length due to the hydrophobic nature of the hydrocarbon portions.[4][5] They are, however, typically soluble in a range of organic solvents.[6]

The key factors influencing the solubility of this compound are:

-

Solvent Polarity : The polarity of the solvent is a primary determinant of solubility. Nonpolar solvents are generally effective at dissolving nonpolar solutes, while polar solvents are better for polar solutes.[3]

-

Intermolecular Forces : The types of intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, Van der Waals forces) between the solute and solvent molecules play a crucial role.[3] Although esters cannot form hydrogen bonds with each other, they can act as hydrogen bond acceptors from protic solvents.[4]

-

Temperature : For most solid solutes in liquid solvents, solubility increases with temperature.[3][7] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to break the solute-solute and solvent-solvent interactions.[3]

-

Molecular Size and Shape : The size and shape of a molecule can affect its ability to fit into the solvent lattice.[7]

Based on its structure—an aromatic ring, two methyl groups, an ester group, and a ketone group—this compound is expected to exhibit good solubility in a range of common organic solvents.

II. Experimental Determination of Solubility: A Validated Protocol

The following section details a robust, step-by-step methodology for determining the equilibrium solubility of this compound in various organic solvents. The shake-flask method is a widely accepted and reliable technique for this purpose.[8]

A. Materials and Equipment

-

This compound (high purity)

-

A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane, dichloromethane) of analytical grade

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker or incubator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.

B. Experimental Workflow

The overall workflow for determining the solubility is depicted in the diagram below.

Caption: A typical workflow for the synthesis and purification of Diethyl (2,6- dichlorobenzyl)phosphonate.[9]

C. Step-by-Step Protocol

-

Preparation of Saturated Solutions :

-

Add an excess amount of this compound to a series of labeled vials. The presence of excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.

-

To each vial, add a known volume of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This typically ranges from 24 to 72 hours. It is advisable to conduct preliminary experiments to determine the minimum time required to reach equilibrium.

-

-

Sample Collection and Preparation :

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 24 hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, labeled vial to remove any undissolved solid particles.

-

Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis :

-

Analyze the diluted samples using a pre-validated analytical method, such as HPLC.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted samples by interpolating their analytical response on the calibration curve.

-

-

Solubility Calculation :

-

Calculate the solubility of this compound in each solvent using the following formula:

Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)

-

D. Logical Framework for Solubility Classification

The following diagram illustrates a decision-making process for classifying the solubility of a compound based on qualitative observations, which can be a useful precursor to quantitative analysis.

Caption: A logical flow for the qualitative assessment of solubility.

III. Data Presentation and Discussion

The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and concise table for easy comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Template)

| Solvent | Polarity Index | Solubility (mg/mL) | Classification |

| Hexane | 0.1 | [Experimental Data] | [e.g., Sparingly Soluble] |

| Toluene | 2.4 | [Experimental Data] | [e.g., Soluble] |

| Dichloromethane | 3.1 | [Experimental Data] | [e.g., Soluble] |

| Ethyl Acetate | 4.4 | [Experimental Data] | [e.g., Freely Soluble] |

| Acetone | 5.1 | [Experimental Data] | [e.g., Freely Soluble] |

| Ethanol | 5.2 | [Experimental Data] | [e.g., Soluble] |

| Methanol | 6.6 | [Experimental Data] | [e.g., Soluble] |

| Water | 10.2 | [Expected to be very low] | [e.g., Insoluble] |

Discussion of Expected Results

Based on the principles of "like dissolves like," it is anticipated that this compound will exhibit higher solubility in solvents with moderate to low polarity, such as toluene, dichloromethane, ethyl acetate, and acetone.[2][3] Its solubility in highly nonpolar solvents like hexane may be more limited, while its solubility in highly polar protic solvents like water is expected to be very low.[4][6] The presence of the ester and ketone functional groups allows for dipole-dipole interactions, which will favor solubility in polar aprotic solvents.

The experimental data will provide valuable insights for practical applications. For instance, a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature would be an excellent candidate for recrystallization. Solvents in which the compound is freely soluble can be considered for reaction media.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a solid theoretical foundation with a detailed, practical experimental protocol, researchers, scientists, and drug development professionals are well-equipped to generate the critical solubility data needed for informed decision-making in their work. The principles and methodologies outlined herein are not only applicable to the target compound but can also be adapted for the study of other organic molecules, making this a valuable resource for a wide range of chemical research and development activities.

References

Sources

- 1. This compound [myskinrecipes.com]

- 2. chem.ws [chem.ws]

- 3. byjus.com [byjus.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. tutorchase.com [tutorchase.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Spectroscopic Profile of Ethyl 2,6-dimethylbenzoylformate

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for Ethyl 2,6-dimethylbenzoylformate (C₁₂H₁₄O₃), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Due to the limited availability of public, experimentally-derived spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predicted spectroscopic profile. This includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, field-proven experimental protocols for acquiring such data are also provided to empower researchers in their own laboratories. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this compound.

Rationale and Synthetic Approach

The strategic importance of this compound lies in its dual functionality: the ester and carbonyl groups make it a versatile precursor for a variety of organic transformations, including the formation of heterocyclic compounds.[1] A reliable synthetic route is paramount for its application in research and development.

Proposed Synthesis: Acid-Catalyzed Esterification

A well-established and efficient method for the synthesis of similar aromatic esters is the acid-catalyzed Fischer esterification. The protocol presented here is adapted from the successful synthesis of Ethyl 2,6-dimethoxybenzoate.[2] This process involves the reaction of 2,6-dimethylbenzoic acid with absolute ethanol in the presence of a catalytic amount of sulfuric acid.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,6-dimethylbenzoic acid (1.50 g, 10.0 mmol) and absolute ethanol (25 mL).

-

Catalyst Addition : While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise to the mixture.

-

Reflux : Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up :

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Pour the resulting oily residue into 50 mL of cold water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 25 mL).

-

Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize any unreacted acid, followed by a wash with brine (20 mL).

-

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil.

-

Purification : The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product.

Caption: Workflow for the synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Profile

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.[3][4]

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the two methyl groups on the benzene ring, and the ethyl ester group. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl and ester groups, as well as the steric hindrance from the ortho-methyl groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 7.4 | Multiplet | 3H | Aromatic (m- and p-H) |

| ~4.3 | Quartet | 2H | -OCH₂- (Ethyl) |

| ~2.3 | Singlet | 6H | 2 x Ar-CH₃ |

| ~1.3 | Triplet | 3H | -CH₃ (Ethyl) |

Interpretation:

-

The aromatic protons are expected to appear as a multiplet due to complex spin-spin coupling.

-

The -OCH₂- protons of the ethyl group will be a quartet due to coupling with the adjacent methyl protons.

-

The two aromatic methyl groups are chemically equivalent and will therefore appear as a single singlet with an integration of 6H.

-

The -CH₃ protons of the ethyl group will be a triplet due to coupling with the adjacent methylene protons.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are predicted based on the hybridization and electronic environment of each carbon.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=O (Ketone) |

| ~165 | C=O (Ester) |

| ~138 | Aromatic (ipso-C attached to C=O) |

| ~135 | Aromatic (ipso-C attached to CH₃) |

| ~130 | Aromatic (p-C) |

| ~128 | Aromatic (m-C) |

| ~62 | -OCH₂- (Ethyl) |

| ~20 | Ar-CH₃ |

| ~14 | -CH₃ (Ethyl) |

Interpretation:

-

The two carbonyl carbons (ketone and ester) are expected at the lowest field (highest ppm) due to their significant deshielding.

-

The aromatic carbons will appear in the typical aromatic region (120-140 ppm). The ipso-carbons (carbons attached to substituents) will have distinct shifts.

-

The aliphatic carbons of the ethyl group and the methyl substituents will be found at the highest field (lowest ppm).

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[5]

-

Instrument Setup : Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to achieve a homogeneous magnetic field.

-

Data Acquisition : Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.

-

Data Processing : Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum.

-

Analysis : Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to the internal standard. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding nuclei in the molecule.[6]

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]

Predicted IR Absorption Bands

The IR spectrum of this compound is predicted to show characteristic absorption bands for the carbonyl groups, C-O bonds, aromatic ring, and C-H bonds.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2850 | Medium | Aliphatic C-H Stretch |

| ~1735 | Strong | C=O Stretch (Ester) |

| ~1690 | Strong | C=O Stretch (Ketone) |

| ~1600, ~1470 | Medium-Weak | Aromatic C=C Stretch |

| ~1250 | Strong | C-O Stretch (Ester) |

Interpretation:

-

The presence of two strong carbonyl absorption bands is a key feature, with the ester carbonyl typically appearing at a slightly higher wavenumber than the ketone carbonyl.

-

The aromatic and aliphatic C-H stretching vibrations are expected in their characteristic regions.

-

The C=C stretching of the aromatic ring and the strong C-O stretching of the ester group provide further confirmation of the structure.

Experimental Protocol: IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient method for acquiring IR spectra of liquid samples with minimal sample preparation.[8]

-

Background Spectrum : Record a background spectrum of the clean ATR crystal. This is crucial for obtaining a true spectrum of the sample by removing interferences from the instrument and atmosphere.

-

Sample Application : Place a small drop of liquid this compound directly onto the ATR crystal.

-

Sample Spectrum : Acquire the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Data Collection : Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups within the molecule.

Caption: General workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common "hard" ionization technique that causes fragmentation of the molecule, providing a fingerprint that can be used for structural elucidation.[9][10]

Predicted Mass Spectrum (Electron Ionization)

The molecular formula of this compound is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol .

| Predicted m/z | Assignment |

| 206 | Molecular Ion [M]⁺ |

| 177 | [M - C₂H₅]⁺ |

| 161 | [M - OC₂H₅]⁺ |

| 133 | [M - COOC₂H₅]⁺ |

| 105 | [C₆H₅(CH₃)₂]⁺ |

| 77 | [C₆H₅]⁺ |

| 45 | [OC₂H₅]⁺ |

| 29 | [C₂H₅]⁺ |

Interpretation:

-

The molecular ion peak at m/z 206 should be observable, confirming the molecular weight.

-

Loss of the ethyl group (m/z 29) or the ethoxy group (m/z 45) from the ester functionality are expected fragmentation pathways, leading to peaks at m/z 177 and 161, respectively.

-

Cleavage of the bond between the two carbonyl groups can lead to the formation of the 2,6-dimethylbenzoyl cation (m/z 133).

-

Further fragmentation of the aromatic portion can lead to characteristic aromatic ions.

Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction : Introduce a small amount of the volatile liquid sample into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the high vacuum of the instrument.[11]

-

Ionization : The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[12][13]

-

Mass Analysis : The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection : A detector records the abundance of each ion at a specific m/z value.

-

Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides valuable information about the molecule's structure.[14][15]

Caption: General workflow for Electron Ionization Mass Spectrometry.

Conclusion

This technical guide has presented a detailed, predicted spectroscopic profile of this compound, a compound of interest in synthetic chemistry. By leveraging data from analogous structures and fundamental spectroscopic principles, this document provides researchers with a robust framework for the identification and characterization of this molecule. The included experimental protocols offer practical guidance for obtaining high-quality NMR, IR, and MS data. This integrated approach of prediction and practical methodology aims to accelerate research and development in fields where this versatile chemical intermediate is employed.

References

-

Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of ¹H and ¹³C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012–12026. [Link]

-

Drawell. (2024, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

-

MySkinRecipes. This compound. [Link]

-

Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

-

ACD/Labs. Mass Spec Fragment Prediction Software | MS Fragmenter. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

ChemAxon. NMR Predictor. [Link]

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

Allen, F., Gre-Cerofolini, J., & H-C, J. (2021). How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra. Metabolites, 11(11), 733. [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

-

ResearchGate. (2021, January 25). How to prepare a liquid sample for FTIR spectrum?[Link]

-

Srivastava, V. (2024, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. [Link]

-

Mestrelab. Download NMR Predict. [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Harvey, D. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

Agilent. (2021, May 28). Improved Measurement of Liquid Samples Using FTIR. [Link]

-

LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. [Link]

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

-

University of Cambridge. NMR Spectroscopy in Organic Chemistry: a quick guide. [Link]

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

-

Parker, W. O. (2020). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. ResearchGate. [Link]

-

AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

-

MIT OpenCourseWare. Experiment #2 NUCLEAR MAGNETIC RESONANCE. [Link]

-

Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527. [Link]

- Google Patents. EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.

Sources

- 1. CASPRE [caspre.ca]

- 2. researchgate.net [researchgate.net]

- 3. microbenotes.com [microbenotes.com]

- 4. azolifesciences.com [azolifesciences.com]

- 5. web.mit.edu [web.mit.edu]

- 6. researchgate.net [researchgate.net]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. jascoinc.com [jascoinc.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. acdlabs.com [acdlabs.com]

- 11. bitesizebio.com [bitesizebio.com]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemguide.co.uk [chemguide.co.uk]

The Synthetic Keystone: A Technical Guide to Ethyl 2,6-dimethylbenzoylformate as a High-Value Intermediate

Abstract

Ethyl 2,6-dimethylbenzoylformate, an α-ketoester, represents a critical nexus in modern organic synthesis. Its unique structural arrangement, featuring a sterically hindered aromatic ring adjacent to a reactive 1,2-dicarbonyl moiety, makes it a highly valuable intermediate for creating complex molecular architectures. This guide provides an in-depth exploration of its synthesis, mechanistic underpinnings, and strategic application, with a particular focus on its role as a precursor to advanced photoinitiators. Designed for researchers and professionals in drug development and materials science, this document synthesizes established chemical principles with actionable, field-proven protocols to empower innovation.

Introduction: The Strategic Importance of this compound

In the landscape of synthetic chemistry, α-ketoesters are recognized as versatile building blocks.[1] Their adjacent keto and ester functionalities provide a rich playground for a variety of chemical transformations, including nucleophilic additions, aldol reactions, and carbonyl-ene reactions.[2] this compound (CAS No. 698392-47-1) distinguishes itself within this class due to the 2,6-dimethyl substitution on the phenyl ring. This steric hindrance imparts specific conformational rigidity and modulates the reactivity of the adjacent carbonyl group, allowing for highly selective transformations.

This unique combination of features makes it an intermediate of choice in several high-value sectors:

-

Pharmaceuticals & Agrochemicals: The core structure serves as a scaffold for building active pharmaceutical ingredients (APIs), particularly in the synthesis of heterocyclic compounds.[3]

-

Advanced Materials: It is a key precursor in the development of functional materials and dyes where aromatic ketone derivatives are required.[3]

-

Photopolymerization: Critically, it is a foundational component in the synthesis of high-performance photoinitiators, such as Monoacylphosphine Oxides (MAPOs), which are essential for UV curing applications in dentistry, 3D printing, and industrial coatings.

This guide will elucidate the most efficient synthetic pathways to this intermediate and detail its subsequent conversion into a next-generation photoinitiator, providing the scientific community with a robust framework for its utilization.

Compound Profile

| Property | Value |

| IUPAC Name | ethyl 2-(2,6-dimethylphenyl)-2-oxoacetate |

| CAS Number | 698392-47-1 |

| Molecular Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Primary Hazard | Irritant |

Core Synthesis Pathway: Friedel-Crafts Acylation